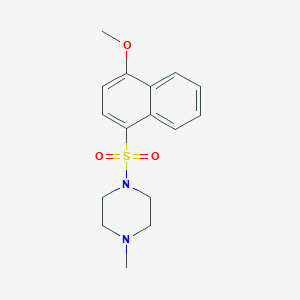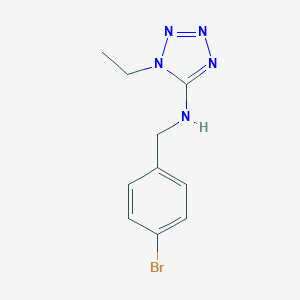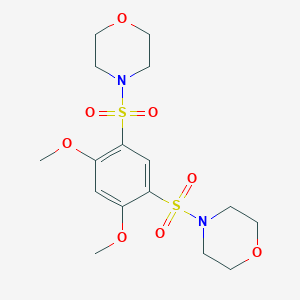
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, also known as CP-96,345, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in the field of neuroscience. CP-96,345 is a selective antagonist of the neurotensin receptor, which is involved in a range of physiological processes, including neurotransmission, pain regulation, and energy metabolism. In
Mechanism of Action
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether acts as a selective antagonist of the neurotensin receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Neurotensin is a neuropeptide that is involved in a range of physiological processes, including neurotransmission, pain regulation, and energy metabolism. By blocking the effects of neurotensin on its receptor, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether can modulate these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to have a range of biochemical and physiological effects, including modulation of dopamine neurotransmission, pain regulation, and energy metabolism. In animal studies, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to reduce drug-seeking behavior in models of drug addiction, suggesting that it may have therapeutic potential in this area. Additionally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to have analgesic effects in animal models of pain, potentially through modulation of the opioid system. Finally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to modulate energy metabolism in animal models, potentially through its effects on insulin signaling.
Advantages and Limitations for Lab Experiments
One major advantage of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether for lab experiments is its selectivity for the neurotensin receptor, which allows for precise modulation of this physiological system. Additionally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, one major limitation of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether is its limited availability and high cost, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether. One major area of interest is the potential therapeutic applications of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether in the treatment of drug addiction and other dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, particularly in human subjects. Finally, the development of more selective and potent neurotensin receptor antagonists may provide new avenues for research and therapeutic development in this area.
In conclusion, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether is a chemical compound that has gained increasing attention in scientific research due to its potential applications in the field of neuroscience. Its selective antagonism of the neurotensin receptor provides a unique opportunity for precise modulation of this physiological system, with potential therapeutic applications in drug addiction, pain regulation, and energy metabolism. Further research is needed to fully understand the biochemical and physiological effects of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, and to develop more selective and potent neurotensin receptor antagonists.
Synthesis Methods
The synthesis of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzyl chloride with 5-chloro-2-pyridinol in the presence of a base such as sodium hydride or potassium carbonate. This reaction yields 5-chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, which can be further purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been extensively studied for its potential applications in the field of neuroscience. One major area of research involves the role of neurotensin in the regulation of dopamine neurotransmission, which is involved in a range of behaviors, including reward, motivation, and addiction. 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to block the effects of neurotensin on dopamine release, suggesting that it may have potential therapeutic applications in the treatment of drug addiction and other dopamine-related disorders.
properties
Molecular Formula |
C13H9ClF3NO |
|---|---|
Molecular Weight |
287.66 g/mol |
IUPAC Name |
5-chloro-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-6-12(18-7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |
InChI Key |
QKMKTYPGPBCTOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)



![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)
